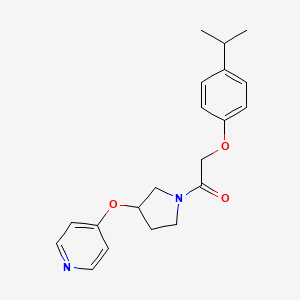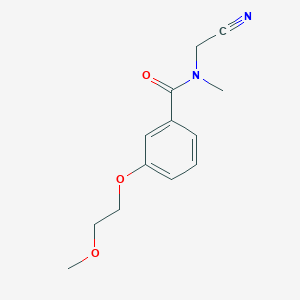
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, commonly known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
作用機序
CMEP selectively binds to and blocks the activity of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which is a G protein-coupled receptor that is widely distributed in the CNS. N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide plays a key role in regulating the release of glutamate, a major neurotransmitter involved in synaptic transmission and plasticity. By blocking N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, CMEP reduces glutamate signaling, which has been shown to have therapeutic effects in various CNS disorders.
Biochemical and Physiological Effects
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic. CMEP has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as an anti-addiction agent. In addition, CMEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
CMEP has several advantages for lab experiments. It is a selective antagonist of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, CMEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects can be dose-dependent, which requires careful dosing in experiments.
将来の方向性
There are several future directions for CMEP research. One area of interest is its potential as a therapeutic agent in CNS disorders. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its role in synaptic plasticity and learning and memory. CMEP has been shown to modulate these processes in animal models, and further research is needed to elucidate the underlying mechanisms. Finally, CMEP can be used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes, which can provide insights into the development of novel therapeutic agents.
合成法
CMEP can be synthesized through a multistep process involving the reaction of 3-(2-methoxyethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the reaction with N-methylformanilide. The final product is obtained through purification using column chromatography.
科学的研究の応用
CMEP has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to modulate glutamate signaling, which is implicated in these disorders. CMEP has also been used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes.
特性
IUPAC Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(7-6-14)13(16)11-4-3-5-12(10-11)18-9-8-17-2/h3-5,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRVJYJHIUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
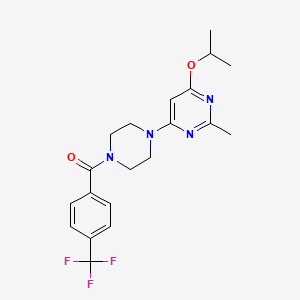
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)

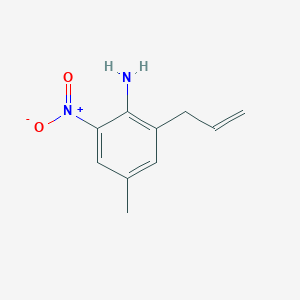

![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)
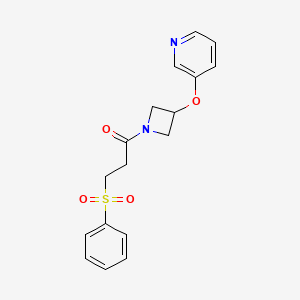
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

